molecular formula C16H16Cl2N2O2 B5774539 N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea

N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea

Cat. No. B5774539
M. Wt: 339.2 g/mol
InChI Key: GKJVEDCTGREBJT-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea, also known as CAY10585, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a urea derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation. In

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea has been studied for its potential applications in a range of scientific fields, including cancer research, neuroscience, and immunology. It has been shown to have anti-tumor properties, inhibiting the growth of cancer cells in vitro and in vivo. In addition, N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea has been found to modulate the activity of ion channels in the brain, suggesting potential applications in the treatment of neurological disorders. It has also been shown to have immunomodulatory effects, making it a promising candidate for the development of new immunotherapies.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea is not fully understood, but it is thought to act through the inhibition of certain enzymes and ion channels. It has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In addition, N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea has been found to modulate the activity of several ion channels in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the voltage-gated potassium channel Kv1.3.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea has been shown to have a range of biochemical and physiological effects, including anti-tumor activity, modulation of ion channel activity, and immunomodulatory effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting potential applications in cancer therapy. In addition, N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea has been shown to modulate the activity of ion channels in the brain, suggesting potential applications in the treatment of neurological disorders. It has also been found to have immunomodulatory effects, making it a promising candidate for the development of new immunotherapies.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea in laboratory experiments is its high purity and yield, which makes it a reliable and consistent compound for research. In addition, its wide range of potential applications in scientific research makes it a versatile and valuable tool for investigating a variety of biological processes. However, one of the limitations of using N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea is its relatively high cost, which may limit its accessibility for some researchers.

Future Directions

There are many potential future directions for research on N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea. One area of interest is its potential applications in cancer therapy, where it has shown promising anti-tumor activity. Further research could explore the mechanisms of action underlying this activity, as well as potential strategies for optimizing its efficacy in cancer treatment. In addition, there is potential for further investigation of N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea's effects on ion channel activity in the brain, which could lead to the development of new treatments for neurological disorders. Finally, research on N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea's immunomodulatory effects could lead to the development of new immunotherapies for a range of diseases.

Synthesis Methods

N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea can be synthesized through a multi-step process involving the reaction of 5-chloro-2-methoxyaniline with 4-chlorobenzaldehyde to form an intermediate product, which is then reacted with ethyl isocyanate to yield the final product. The synthesis method has been optimized to produce high yields of pure N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea, making it a viable compound for laboratory experiments.

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[2-(4-chlorophenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O2/c1-22-15-7-6-13(18)10-14(15)20-16(21)19-9-8-11-2-4-12(17)5-3-11/h2-7,10H,8-9H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJVEDCTGREBJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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